Licraside
Overview
Description
Licraside is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms . It has been identified as a potent FXR agonist for relieving cholestasis . In a study, licraside showed the best performance among several compounds and was selected for in vivo evaluation using an ANIT-induced cholestasis animal model .
Synthesis Analysis
Licraside was identified through a molecular docking-based virtual screening method . A hierarchical screening strategy was employed to improve the screening accuracy, and six compounds were selected for further evaluation . Among these compounds, licraside showed the best performance .Scientific Research Applications
1. Enhancing Creative Reasoning in Educational Research
Licraside's relevance in educational research is highlighted through the Learning by Imitative and Creative Reasoning (LICR) program. This program investigates how tasks and teaching that enhance creative reasoning can lead to more productive struggle and efficient learning compared to common task designs based on imitating solution procedures. This approach provides insights into the relationships among teaching, tasks, student activities, and learning outcomes, offering a theoretical basis for analyzing causal effects between task/teaching design and learning outcomes (Lithner, 2017).
2. Advancements in Spectroscopy for Artwork and Technology Research
Licraside's application extends to the field of spectroscopy, particularly in the investigation of chemical composition and stratigraphy of artworks, museum objects, and metallic items with multilayer structures. This involves the use of Laser Induced Breakdown Spectroscopy (LIBS) and is supported by research such as the Mechelle 900 spectrometer study. This research demonstrates Licraside's potential in examining physical phenomena and operational characteristics of experimental equipment used in the analysis of various objects like paintings, sculptures, minerals, and metallic objects (Sarzyński et al., 2006).
3. Contribution to Biomedical Research
In the field of biomedical research, Licraside is involved in the study of lithium, as evidenced by the applications of (7)Li NMR spectroscopy and imaging in biology and experimental medicine. This research primarily focuses on understanding ionic transport across cellular membranes and compartmentation to elucidate the mechanisms of therapeutic action and toxicity of lithium in clinical practice. This includes developing non-invasive, in vivo analytical tools for measuring brain lithium concentrations in humans (Komoroski, 2000).
4. Applications in Hazardous Material Detection
Licraside's potential is also evident in the detection of hazardous materials, particularly through the use of LIBS as a sensor. This technology's attributes, like real-time analysis, high sensitivity, and the ability to detect all elements and various hazards, make it a promising tool for homeland security and force protection. Studies have demonstrated its capability in differentiating chemical warfare simulants and identifying landmine casings (Delucia et al., 2005).
properties
IUPAC Name |
(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFPXZQERMCLE-KVFWHIKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Licuraside | |
CAS RN |
29913-71-1 | |
Record name | Licuraside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LICURASIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.